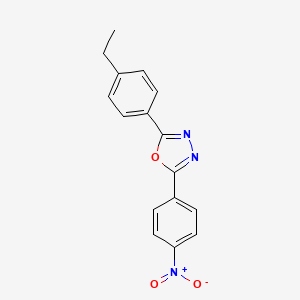![molecular formula C19H19N3O B5824321 N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. It has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity, making it readily available for research purposes. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological properties. Additionally, its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide. One area of research could focus on its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research could focus on its potential use in the treatment of inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Further studies are also needed to fully elucidate its mechanism of action and pharmacological properties, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The resulting compound is then reacted with benzyl bromide and acetic anhydride to form N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide. The synthesis has been optimized for high yield and purity, making it a reliable method for producing N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)18-12-19(20-15(2)23)22(21-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNITCAVXQYPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)


![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)